![molecular formula C17H16N8 B2771459 6-[5-(9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415457-06-4](/img/structure/B2771459.png)
6-[5-(9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a purine ring (a type of heterocyclic aromatic organic compound), a pyrrole ring (a five-membered ring with the formula C4H4NH), and a pyridine ring (a six-membered ring with the formula C5H5N). These types of compounds are often found in many important biological molecules .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. The purine ring is a fused ring system consisting of a six-membered pyrimidine ring and a five-membered imidazole ring . The pyrrole and pyridine rings are five- and six-membered rings, respectively . The exact arrangement of these rings in the molecule would depend on the specifics of the synthesis .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various ring structures. For example, the purine ring might undergo reactions at the nitrogen atoms, while the pyrrole ring might undergo reactions at the carbon-carbon double bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specifics of its structure. For example, the presence of the nitrogen atoms in the ring structures might make the compound more polar, affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Structural Analysis
Pyridine derivatives are synthesized through various chemical reactions, with their structural features extensively studied using techniques like X-ray diffraction, IR, and electronic spectroscopy. For instance, the synthesis of certain pyridine derivatives and their optical properties investigated through UV-vis absorption and fluorescence spectroscopy highlights the role of substituents on their emission spectra, confirmed by single-crystal X-ray diffraction methods (Cetina, Tranfić, Sviben, & Jukić, 2010). This underscores the importance of pyridine derivatives in understanding the effects of molecular structure on optical behavior.
Molecular Docking and In Vitro Screening
The exploration of pyridine derivatives extends into their potential biological activities. For example, novel pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings, revealing moderate to good binding energies on target proteins. Such studies indicate the promising nature of these compounds in drug development and therapeutic applications (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018). This suggests the potential of pyridine derivatives in contributing to the discovery of new drugs or therapeutic agents.
Quantum Chemical Studies
Quantum chemical computations, such as Density Functional Theory (DFT), play a crucial role in predicting the properties of pyridine derivatives. Comparative experimental and theoretical studies on certain pyridine derivatives, using DFT for vibrational frequencies and molecular docking to explore binding modes, indicate the compound's pharmaceutical importance (Kumar, Kumar, Srivastava, Brahmachari, & Misra, 2020). These insights are valuable for understanding the molecular basis of the compound's interactions and reactivity, providing a foundation for further pharmaceutical applications.
Future Directions
Properties
IUPAC Name |
6-[5-(7H-purin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8/c18-3-11-1-2-14(19-4-11)24-5-12-7-25(8-13(12)6-24)17-15-16(21-9-20-15)22-10-23-17/h1-2,4,9-10,12-13H,5-8H2,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBFSQDIZCMQDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C4=NC=NC5=C4NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-butoxy-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2771380.png)
![2-[1-(2-bromobenzoyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2771384.png)
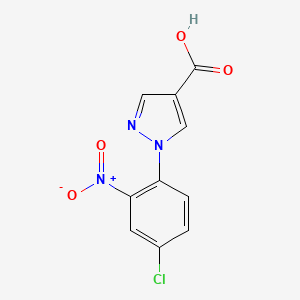

![2-(3-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B2771388.png)
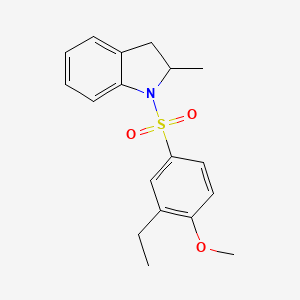
![4-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B2771392.png)
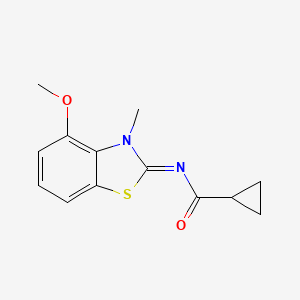

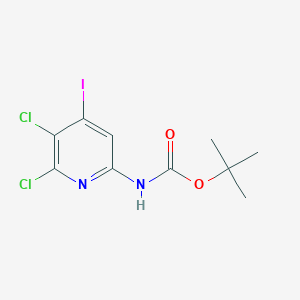
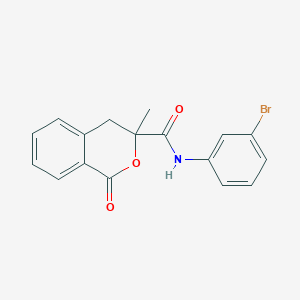
![(4Z)-5-tert-butyl-4-[(2,4-dichlorophenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B2771398.png)
